6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluorobicyclo[310]hex-2-ylamine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 6th position of the bicyclo[310]hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine typically involves the reaction of commercially available starting materials. One common method involves the reaction of a non-activated cyclopentene fragment with a TMSCF3-NaI system using a slow addition protocol. This reaction produces a diastereomeric mixture, which can be effectively separated by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hex-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the use of sodium iodide (NaI) in the presence of TMSCF3 is a common method for introducing fluorine atoms .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,6-Difluorobicyclo[3.1.0]hex-2-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for drug discovery, particularly in the synthesis of analogs of marketed drugs such as Maraviroc.
Materials Science: Its unique structural features make it a valuable component in the development of new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. For example, the presence of fluorine can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane: A closely related compound with similar structural features but without the amine group.
Bicyclo[3.1.0]hexane Derivatives: Various derivatives of bicyclo[3.1.0]hexane with different functional groups.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hex-2-ylamine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in drug discovery and materials science .
Eigenschaften
Molekularformel |
C6H9F2N |
---|---|
Molekulargewicht |
133.14 g/mol |
IUPAC-Name |
6,6-difluorobicyclo[3.1.0]hexan-2-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2 |
InChI-Schlüssel |
RKHKSCSLKHYRPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C2(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.